2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol 2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
Brand Name: Vulcanchem
CAS No.: 138090-25-2
VCID: VC21150421
InChI: InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3
SMILES: CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O
Molecular Formula: C22H23NO3
Molecular Weight: 349.4 g/mol

2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol

CAS No.: 138090-25-2

Cat. No.: VC21150421

Molecular Formula: C22H23NO3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol - 138090-25-2

Specification

CAS No. 138090-25-2
Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
IUPAC Name 5,11-diethyl-8-nitro-5,6,11,12-tetrahydrochrysen-2-ol
Standard InChI InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3
Standard InChI Key FLNNJDAUTHCVAU-UHFFFAOYSA-N
SMILES CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O
Canonical SMILES CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator